molecular formula C24H26N4O3 B4924524 methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate

methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate

Cat. No.: B4924524
M. Wt: 418.5 g/mol
InChI Key: UQELNZLKSSJIQV-UHFFFAOYSA-N
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Description

Methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.

    Attachment of the Phenyl Group: The pyrazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine.

    Coupling Reactions: The pyrazole-phenyl compound is coupled with the piperidine ring using carbamoyl chloride under basic conditions.

    Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity. The pyrazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[3-[[4-(1H-imidazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate
  • Methyl 4-[[3-[[4-(1H-triazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate

Uniqueness

Methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct in its reactivity and potential biological activity compared to similar compounds with imidazole or triazole rings.

Properties

IUPAC Name

methyl 4-[[3-[[4-(1H-pyrazol-5-yl)phenyl]carbamoyl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-31-24(30)19-6-4-17(5-7-19)15-28-14-2-3-20(16-28)23(29)26-21-10-8-18(9-11-21)22-12-13-25-27-22/h4-13,20H,2-3,14-16H2,1H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQELNZLKSSJIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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